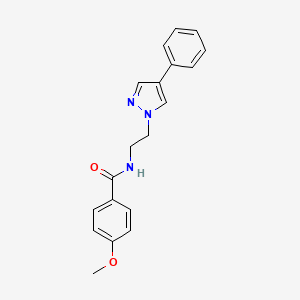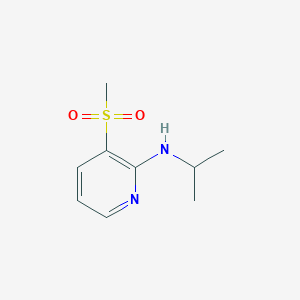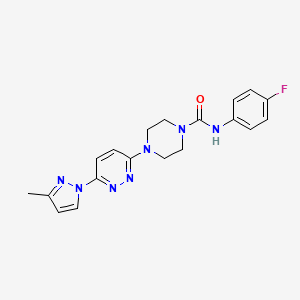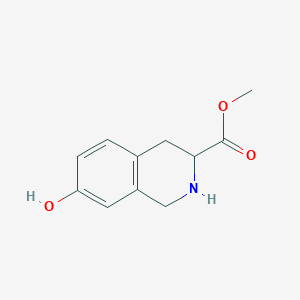![molecular formula C14H12Cl2N4O B2504879 N'-[(E)-(2,4-dichlorophenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide CAS No. 331234-51-6](/img/structure/B2504879.png)
N'-[(E)-(2,4-dichlorophenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-[(E)-(2,4-dichlorophenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide is an organic compound notable for its potential in various scientific research applications. It combines a dichlorophenyl group with a cyclopentapyrazole derivative, making it a unique molecular structure in chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves:
Formation of the hydrazide: : Typically starts with the preparation of 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide.
Condensation with an aldehyde: : The hydrazide then undergoes a condensation reaction with (2,4-dichlorophenyl)methylidene aldehyde under acidic or basic conditions to form the target compound.
Industrial Production Methods
While the industrial production specifics can vary, it generally involves:
Large-scale synthesis using optimized reaction conditions.
Employment of catalysts to increase yield and efficiency.
Purification techniques like crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : It can be oxidized to form various oxidized derivatives, depending on the conditions and reagents used.
Reduction: : The compound may be reduced under specific conditions to yield reduced forms of the hydrazone linkage.
Substitution: : Substitution reactions, particularly on the dichlorophenyl ring, can yield a variety of functional derivatives.
Common Reagents and Conditions
Oxidation: : Often performed with agents like hydrogen peroxide or organic peroxides.
Reduction: : Commonly done using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Halogenation or nitration reagents can be used for functional group modifications.
Major Products
Oxidation typically yields carboxylic derivatives.
Reduction generally produces alcohol or amine derivatives.
Substitution reactions lead to derivatives with various functional groups on the phenyl ring.
Scientific Research Applications
Chemistry: : Used in developing novel compounds with potential pharmacological activities.
Biology: : Investigated for its interactions with biological molecules and potential therapeutic effects.
Industry: : Explored for use in developing new materials with specific properties.
Mechanism of Action
N'-[(E)-(2,4-dichlorophenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide exerts its effects primarily through its interaction with specific molecular targets, such as enzymes or receptors. The detailed pathways involve:
Binding to active sites of enzymes, thereby altering their activity.
Interaction with receptors on cell surfaces, initiating a cascade of biochemical events.
Comparison with Similar Compounds
Compared to other compounds with similar structures, N'-[(E)-(2,4-dichlorophenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide exhibits unique reactivity due to the presence of the dichlorophenyl group and the cyclopentapyrazole core. Similar compounds might include:
Cyclopentapyrazole derivatives: : With different substitutions on the pyrazole ring.
Hydrazone compounds: : With varying aromatic aldehyde components.
Each similar compound offers unique properties and reactivities, highlighting the distinctiveness of this compound.
Hope this satisfies your curiosity! Anything specific you’d like to delve deeper into?
Properties
IUPAC Name |
N-[(E)-(2,4-dichlorophenyl)methylideneamino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N4O/c15-9-5-4-8(11(16)6-9)7-17-20-14(21)13-10-2-1-3-12(10)18-19-13/h4-7H,1-3H2,(H,18,19)(H,20,21)/b17-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJVLNQYSCBKKC-REZTVBANSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NN=C2C(=O)NN=CC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C1)NN=C2C(=O)N/N=C/C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B2504796.png)
![2-({1-[2-(AZEPAN-1-YL)-2-OXOETHYL]-1H-INDOL-3-YL}SULFANYL)-1-(PIPERIDIN-1-YL)ETHAN-1-ONE](/img/structure/B2504801.png)
![1-[3-chloro-4-(trifluoromethyl)phenyl]-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2504803.png)
![3-(4-chlorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2504804.png)



![N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE](/img/structure/B2504810.png)
![1-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(benzo[d][1,3]dioxol-5-yl)urea](/img/structure/B2504811.png)
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}acetamide](/img/structure/B2504812.png)


![N-[4-(3-Methoxypiperidin-1-YL)phenyl]-4-propylbenzamide](/img/structure/B2504816.png)
![N-({[2,3'-bipyridine]-4-yl}methyl)-2-(4-chlorophenyl)acetamide](/img/structure/B2504818.png)
